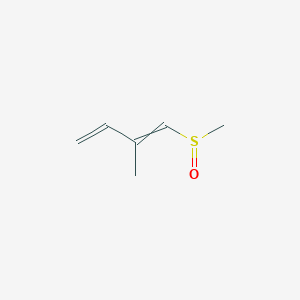
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine: is a synthetic peptide derivative that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyl group is introduced to the cysteine residue to protect the thiol group during the synthesis .
Industrial Production Methods: Industrial production of this peptide involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and involves the use of specialized equipment to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and conformational analysis .
Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms .
Medicine: The compound has potential therapeutic applications, including the development of peptide-based drugs and as a scaffold for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard in analytical techniques .
Mecanismo De Acción
The mechanism of action of S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. The benzyl group on the cysteine residue plays a crucial role in stabilizing the peptide and enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
- S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Comparison: S-Benzyl-L-cysteinyl-L-prolyl-L-leucylglycine is unique due to the presence of the benzyl group on the cysteine residue, which provides additional stability and specificity in its interactions. Compared to its analogs, this compound exhibits distinct conformational properties and reactivity, making it a valuable tool in peptide research .
Propiedades
Número CAS |
56613-53-7 |
|---|---|
Fórmula molecular |
C23H34N4O5S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-benzylsulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O5S/c1-15(2)11-18(21(30)25-12-20(28)29)26-22(31)19-9-6-10-27(19)23(32)17(24)14-33-13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,24H2,1-2H3,(H,25,30)(H,26,31)(H,28,29)/t17-,18-,19-/m0/s1 |
Clave InChI |
YWIOGXFVHZPXJA-FHWLQOOXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CSCC2=CC=CC=C2)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CSCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
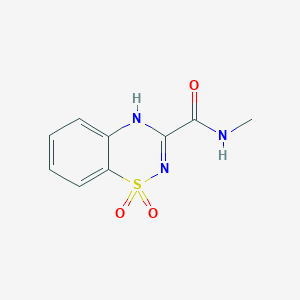
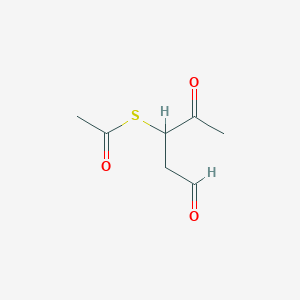
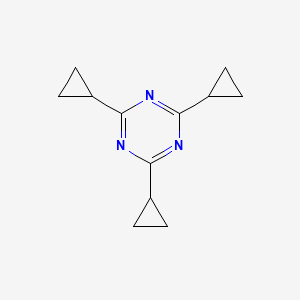
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
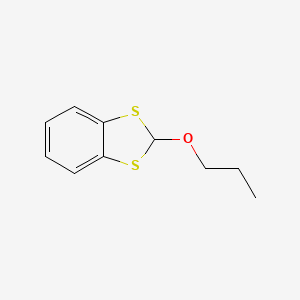
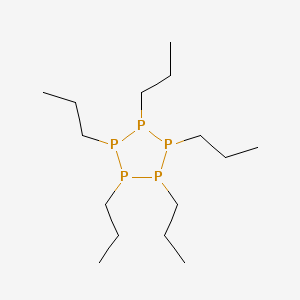

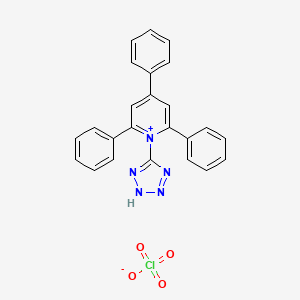
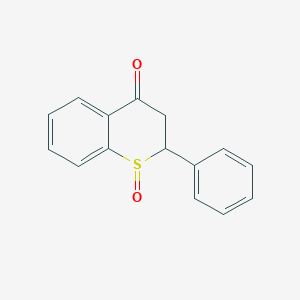

![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
